An In-depth Technical Guide to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the foundational parent molecule, 5-amino-1H-imidazole-4-carbonitrile, to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of substituted aminoimidazole carbonitriles.
Introduction: The Significance of the Aminoimidazole Carbonitrile Scaffold
The 5-aminoimidazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine precursors has made it a valuable building block for the synthesis of a wide array of bioactive molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[1][2] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological targets, making this class of compounds a fertile ground for the development of novel therapeutics. This guide focuses on the 1-(4-methoxyphenyl) substituted derivative, a modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
Molecular and Physicochemical Profile
Based on available data for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile and its parent compounds, the following properties can be detailed.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | [3] |
| CAS Number | 155579-43-4 | |
| Molecular Formula | C₁₁H₁₀N₄O | [3] |
| Molecular Weight | 214.22 g/mol | |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=NC(=C2N)C#N | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Likely a solid at room temperature. The parent compound, 5-amino-1H-imidazole-4-carbonitrile, is a solid.[4] | Prediction based on the parent compound's state. |
| Melting Point | Not available. The parent compound has a melting point of 114-123 °C.[4] | The 4-methoxyphenyl substituent would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point | Not available. | High boiling point is expected due to the polar nature and hydrogen bonding capabilities. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | The hydrophobic 4-methoxyphenyl group will decrease water solubility compared to the parent compound. |
| pKa | Not available. | The amino group and imidazole nitrogens will exhibit basic properties. |
Proposed Synthesis and Characterization Workflow
A robust synthetic route to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can be proposed based on established methods for analogous compounds.[5][6][7][8] The following workflow outlines a plausible multi-step synthesis.
Caption: Proposed synthetic workflow for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl N-(4-methoxyphenyl)formimidate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure. The resulting crude ethyl N-(4-methoxyphenyl)formimidate is often used in the next step without further purification.
Step 2: Cyclization to form 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
-
Dissolve aminomalononitrile p-toluenesulfonate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a separate flask.
-
Add a base (e.g., sodium ethoxide, 1.1 eq) to the solution to generate the free aminomalononitrile in situ.
-
To this mixture, add the crude ethyl N-(4-methoxyphenyl)formimidate from Step 1.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization and Analytical Methods
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
Caption: Standard workflow for the characterization of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-methoxyphenyl group (two doublets), the methoxy group protons (a singlet), the imidazole ring proton (a singlet), and the amino group protons (a broad singlet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbon atoms of the imidazole ring, the nitrile group, and the 4-methoxyphenyl substituent.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2250 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point.[4]
Reactivity and Chemical Behavior
The chemical reactivity of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is dictated by its functional groups:
-
Amino Group: The exocyclic amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Imidazole Ring: The imidazole ring is a stable aromatic system, but the nitrogen atoms can be protonated or alkylated. The ring can also participate in electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing nitrile group will influence the regioselectivity.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile, the broader class of 5-aminoimidazole-4-carbonitrile derivatives has shown promise in several therapeutic areas.
-
Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of substituted aminoimidazoles against various cancer cell lines.[9][10] The mechanism of action can vary but often involves the inhibition of key enzymes in cancer cell signaling pathways.
-
Antiviral and Antimicrobial Activity: The structural similarity to purines makes these compounds potential inhibitors of viral or microbial enzymes involved in nucleic acid synthesis.
-
Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
The 4-methoxyphenyl substituent can enhance the drug-like properties of the molecule by increasing its lipophilicity, which may improve cell membrane permeability and oral bioavailability.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. However, based on the data for the parent compound, 5-amino-1H-imidazole-4-carbonitrile, the following precautions should be taken:
-
Hazard Class: The parent compound is classified as harmful if swallowed and causes serious eye damage.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the current understanding of related compounds. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound and to explore its therapeutic potential.
References
-
MDL Information Systems, Inc. (n.d.). 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile. In ATB (Automated Topology Builder). Retrieved from [Link]
- Rashad, A. E., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470.
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link] (Please note that a specific deep link was not available from the search results, but the reference indicates the type of synthesis described).
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ResearchGate. (2025, August 10). Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles. Retrieved from [Link]
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SIELC Technologies. (2018, May 17). Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
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PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link] (A specific article link was not available, but the reference points to general synthetic methods on PMC).
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ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]
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Semantic Scholar. (2021, March 18). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]
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